Ethyl 3-hydroxy-4-nitronaphthalene-2-carboxylate
CAS No.: 91901-71-2
Cat. No.: VC15919718
Molecular Formula: C13H11NO5
Molecular Weight: 261.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91901-71-2 |
|---|---|
| Molecular Formula | C13H11NO5 |
| Molecular Weight | 261.23 g/mol |
| IUPAC Name | ethyl 3-hydroxy-4-nitronaphthalene-2-carboxylate |
| Standard InChI | InChI=1S/C13H11NO5/c1-2-19-13(16)10-7-8-5-3-4-6-9(8)11(12(10)15)14(17)18/h3-7,15H,2H2,1H3 |
| Standard InChI Key | CNIAAYLKBIGAOG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=CC=CC=C2C(=C1O)[N+](=O)[O-] |
Introduction
Chemical Structure and Key Properties
Ethyl 3-hydroxy-4-nitronaphthalene-2-carboxylate (CAS 91901-71-2) is a naphthalene derivative characterized by three distinct functional groups: a hydroxyl group at position 3, a nitro group at position 4, and an ethyl ester moiety at position 2. Its molecular formula is C₁₃H₁₁NO₅, with a molecular weight of 261.23 g/mol . The compound’s SMILES notation, CCOC(=O)c1cc2ccccc2c(c1O)[N+](=O)[O-], reflects its planar aromatic structure with fused benzene rings and substituents .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₁NO₅ | |
| Molecular Weight | 261.23 g/mol | |
| CAS Number | 91901-71-2 | |
| SMILES | CCOC(=O)c1cc2ccccc2c(c1O)N+[O-] | |
| Purity (Typical) | Research-grade (exact not specified) |
The hydroxyl and nitro groups confer reactivity, while the ethyl ester enhances solubility and stability. The nitro group, being electron-withdrawing, directs electrophilic substitution to specific positions on the naphthalene ring.
Synthesis and Preparation Methods
While explicit synthesis protocols for this compound are scarce, insights can be drawn from related naphthalene derivatives. A plausible multi-step approach involves:
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Nitration of Naphthalene Derivatives: Introducing the nitro group via nitration reactions, often using mixed nitric and sulfuric acids.
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Esterification: Converting carboxylic acids to ethyl esters using ethanol and acid catalysts (e.g., H₂SO₄ or DCC).
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Hydroxylation: Functionalizing the naphthalene core with hydroxyl groups through hydroxylation or substitution reactions.
For example, ethyl 3-hydroxy-4-nitronaphthalene-2-carboxylate may arise from nitration of a hydroxynaphthalene-2-carboxylic acid ester. VulcanChem highlights that such syntheses often involve optimized conditions to balance regioselectivity and yield.
Physical and Chemical Properties
Stability and Reactivity
The nitro group renders the compound sensitive to reducing agents, which may convert it to an amino derivative. The hydroxyl group can participate in hydrogen bonding or act as a directing group in further substitutions. The ethyl ester is stable under standard conditions but hydrolyzes under acidic or basic conditions to yield the corresponding carboxylic acid .
Applications in Organic Synthesis
Ethyl 3-hydroxy-4-nitronaphthalene-2-carboxylate serves as a versatile intermediate:
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Heterocyclic Synthesis: The nitro and hydroxyl groups facilitate cyclization reactions. For instance, nitro groups can participate in Michael additions or cyclocondensations to form fused rings, as seen in benzothienopyran derivatives .
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Derivatization: The ester can be hydrolyzed to a carboxylic acid, enabling coupling reactions (e.g., amide bond formation). The hydroxyl group may undergo alkylation or acylation.
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Bioactive Molecule Precursor: Naphthalene derivatives with nitro and hydroxyl groups are explored in medicinal chemistry for antimicrobial or anticancer activity.
Research Findings and Structural Insights
Crystallographic and Conformational Studies
While no crystal data exists for this compound, related nitronaphthalene esters exhibit specific packing motifs. For example, ethyl 2-amino-4-(3-nitrophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate forms intermolecular hydrogen bonds (N–H⋯O) and π–π interactions, creating 3D networks . These interactions are likely relevant to the target compound’s behavior in solid-state.
Comparative Analysis with Analogues
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